molecular formula C16H11NO B1654680 12H-Benzo[b]phenoxazine CAS No. 258-04-8

12H-Benzo[b]phenoxazine

Cat. No.: B1654680
CAS No.: 258-04-8
M. Wt: 233.26 g/mol
InChI Key: BDDQPKXDNUKVCC-UHFFFAOYSA-N
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Description

12H-Benzo[b]phenoxazine (CAS 258-04-8) is a tricyclic heterocyclic compound with the molecular formula C16H11NO and a molecular weight of 233.26 g/mol. This benzo-fused phenoxazine derivative serves as a versatile scaffold in advanced chemical and biological research, with its planar, conjugated structure underpinning its utility in diverse fields. In medicinal chemistry and oncology research, phenoxazine derivatives are investigated for their potent anticancer properties. Recent studies show that specific benzo[a]phenoxazine compounds exhibit selective activity against colorectal and breast cancer cell lines. The mechanism of action is associated with lysosomal targeting, where these compounds accumulate in the lysosomes of cancer cells, induce lysosomal membrane permeabilization (LMP), increase intracellular pH and ROS, and trigger cell death . The phenoxazine core is also a key structural component in the classic anticancer antibiotic Actinomycin D . In material science and optoelectronics, the compound's electron-donating capability and rigid structure make it a valuable building block. Researchers utilize this compound and its isomers in the development of Organic Light-Emitting Diodes (OLEDs) and as a core unit for Thermally Activated Delayed Fluorescence (TADF) emitters, which are crucial for next-generation display technologies . Its inherent fluorescence also renders it suitable for designing environment-sensitive fluorescent probes for detecting various analytes and labeling biomolecules . Furthermore, the compound finds application in synthetic chemistry as a precursor for synthesizing other complex phenoxazine derivatives . Store this product in a cool, dark place under an inert atmosphere at room temperature. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

12H-benzo[b]phenoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO/c1-2-6-12-10-16-14(9-11(12)5-1)17-13-7-3-4-8-15(13)18-16/h1-10,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDQPKXDNUKVCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90295867
Record name 12H-Benzo[b]phenoxazine
Source EPA DSSTox
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Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258-04-8
Record name 12H-Benzo[b]phenoxazine
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 12H-Benzo[b]phenoxazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 12h Benzo B Phenoxazine and Its Derivatives

Classical and Contemporary Synthetic Routes to 12H-Benzo[b]phenoxazine Core

The fundamental tricyclic structure of this compound can be assembled through several established synthetic pathways. These methods often involve the formation of the central oxazine (B8389632) ring by connecting an aminophenol fragment with a naphthalene-derived unit.

Condensation reactions represent the most traditional and widely employed method for constructing the benzo[b]phenoxazine skeleton. These reactions typically involve the acid-catalyzed or thermal condensation of an ortho-aminophenol with a suitable naphthalene-based precursor.

A common approach is the reaction between 2-aminophenol (B121084) derivatives and 2,3-dichloro-1,4-naphthoquinone. nih.govelectronicsandbooks.com This reaction, often carried out in a solvent like pyridine, can yield this compound-6,11-diones. electronicsandbooks.com The nature of the substituents on the 2-aminophenol reactant can significantly influence the reaction products and their yields. electronicsandbooks.com Another established condensation method involves reacting 2-aminophenol with 2,3-dihydroxynaphthalene (B165439). researchgate.net A solvent-free, solid-state condensation between 2-amino-4-tert-butylphenol (B71990) and 2,3-dihydroxynaphthalene at high temperatures (230 °C) has also been reported as an effective synthesis method. rsc.org

Furthermore, the condensation of 3H-phenoxazin-3-one with various o-aminophenols in refluxing DMF can produce benzo electronicsandbooks.comresearchgate.netCurrent time information in Bangalore, IN.tandfonline.comoxazino[2,3-b]phenoxazines, also known as triphenodioxazines. beilstein-journals.org This highlights the versatility of condensation strategies in creating complex, fused heterocyclic systems based on the phenoxazine (B87303) motif. beilstein-journals.org

Reactant 1Reactant 2ConditionsProductYieldRef
2-Aminophenol2,3-Dichloro-1,4-naphthoquinonePyridineThis compound-6,11-dioneVariable electronicsandbooks.com
2-Aminophenol2,3-DihydroxynaphthaleneAcid-catalyzedThis compoundNot specified researchgate.net
2-Amino-4-tert-butylphenol2,3-Dihydroxynaphthalene230 °C, solid-statetert-Butyl-substituted this compoundNot specified rsc.org
3H-Phenoxazin-3-oneo-AminophenolsRefluxing DMFBenzo electronicsandbooks.comresearchgate.netCurrent time information in Bangalore, IN.tandfonline.comoxazino[2,3-b]phenoxazinesNot specified beilstein-journals.org

Oxidative coupling provides a powerful, contemporary route to both the benzo[b]phenoxazine monomer and its dimers. These methods often proceed via the formation of a C-N bond through an oxidative process. For instance, the oxidation of this compound (BPO) with an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can selectively yield a cruciform dimer connected by a C11–N bond. chemrxiv.orgnii.ac.jp

This dimer can serve as a key intermediate. A subsequent ring-fusion reaction, promoted by reagents such as DDQ and scandium triflate (Sc(OTf)₃), converts the dimer into a double N-hetero researchgate.nethelicene. chemrxiv.org This entire sequence can be performed in a one-pot manner, starting directly from BPO, to afford the helicene in a moderate yield of 42%. chemrxiv.org The yield for the synthesis of the BPO-based double heterohelicene was noted to be much improved compared to its dibenzo[b,i]phenoxazine (DBPO) analogue. chemrxiv.org A solvent-free mechanochemical oxidative coupling has also been demonstrated for the dimerization of tert-butyl-substituted BPO. rsc.org

ReactantReagentsProductYieldRef
This compound (BPO)0.5 eq. DDQCruciform dimer of BPO79% nii.ac.jp
Cruciform dimer of BPODDQ, Sc(OTf)₃Double N-hetero researchgate.nethelicene69% chemrxiv.org
This compound (BPO)DDQ, Sc(OTf)₃ (one-pot)Double N-hetero researchgate.nethelicene42% chemrxiv.org
tert-Butyl-substituted BPODDQ (mechanochemical)Cruciform dimer of tBuBPONot specified rsc.org

The reaction of the pre-formed this compound core with heterocyclic azides has been investigated. acs.orgacs.org These reactions typically lead to the formation of azomethine dyes through the generation of a nitrene intermediate under thermal or photochemical conditions. For example, heating phenyl azide (B81097) with 12H-benzo[b]phenothiazine, a related sulfur-containing analogue, in 1,2,4-trichlorobenzene (B33124) results in coupling products. The efficiency of such reactions is dependent on factors like temperature and solvent polarity. While these studies focus on the reaction of the benzo[b]phenoxazine ring system rather than its de novo synthesis from azides, they are a key aspect of its chemistry.

Derivatization Strategies for Functionalization

To fine-tune the electronic and photophysical properties of the this compound scaffold, various derivatization strategies are employed. These include modifications at the nitrogen atom and the introduction of functional groups onto the aromatic backbone.

The nitrogen atom of the phenoxazine core is a common site for functionalization. N-alkylation can be achieved to attach various side chains. A general method involves treating the N-H of the phenoxazine ring with a suitable alkyl halide. For instance, 3-(6,11-dioxo-6,11-dihydro-12H-benzo[b]phenoxazin-12-yl)butanoic acids have been treated with iodoethane (B44018) in the presence of sodium carbonate to yield the corresponding ethyl esters. nih.gov

This N-functionalization is a key design strategy for creating photoredox catalysts. nih.gov Replacing an N-aryl group with an N-alkyl substituent has been explored to alter the excited state energetics of the molecule. nih.gov A series of 3-(2-substituted-6,11-dioxo-6,11-dihydro-12H-benzo[b]phenoxazin-12-yl)butanoic acids have been synthesized by reacting 3-[(2-hydroxyphenyl)amino]-butanoic acids with 2,3-dichloro-1,4-naphthoquinone. nih.gov These butanoic acid derivatives can be further converted into hydrazides and other complex side chains, demonstrating the versatility of side-chain modification. nih.govresearchgate.net

Starting MaterialReagents/ConditionsProductRef
3-(6,11-Dioxo-6,11-dihydro-12H-benzo[b]phenoxazin-12-yl)butanoic acidsIodoethane, Na₂CO₃Ethyl 3-(6,11-dioxo-6,11-dihydro-12H-benzo[b]phenoxazin-12-yl)butanoates nih.gov
3-[(2-Hydroxyphenyl)amino]butanoic acids2,3-Dichloro-1,4-naphthoquinone, Na₂CO₃3-(6,11-Dioxo-6,11-dihydro-12H-benzo[b]phenoxazin-12-yl)butanoic acids nih.gov
N-Aryl phenoxazinesAlkylationN-Alkyl phenoxazines nih.gov

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic rings of the benzo[b]phenoxazine core is a critical strategy for tuning its electronic, optical, and catalytic properties. researchgate.net

The Suzuki-Miyaura coupling reaction has been successfully used to functionalize the core. For example, 3,7-dibromo-10-hexyl-10H-phenoxazine was coupled with various aryl boronic acids bearing a range of electron-donating and -withdrawing substituents to afford core-arylated N-hexyl phenoxazines in fair yields (35–46%). nih.gov Similarly, O-arylation of chlorinated phenoxazine precursors with various phenols has been reported. The yields of these reactions were found to be highest when coupling with electron-rich phenols. orientjchem.org

N-benzoylated phenoxazines bearing an electron-withdrawing 3-cyano group have been synthesized and shown to be potent inhibitors of tubulin polymerization. acs.org The combination of substituents, such as a para-methoxy group on the N-benzoyl ring and a 3-cyano group on the phenoxazine core, produced compounds with significant activity. acs.org This demonstrates how the strategic placement of electronically distinct groups can lead to desirable biological or material properties.

Strategies for Enhancing Water Solubility

The inherent low solubility of the polycyclic aromatic this compound core in aqueous media presents a significant limitation for its use in biological studies. tamu.edu Researchers have developed several strategies to overcome this by introducing hydrophilic functional groups onto the core structure. These modifications aim to increase solubility while maintaining or even improving the compound's desirable photophysical properties, such as fluorescence. core.ac.uk

One primary strategy is the incorporation of ionic groups. tamu.edu The introduction of sulfonic acid groups has been shown to be particularly effective in enhancing water solubility for related benzophenoxazine dyes. tamu.edu Similarly, the addition of carboxylic acid side chains serves a dual purpose: it increases water solubility and provides a reactive handle for further modifications. tamu.educore.ac.uk For instance, 3-(2-Substituted-6,11-dioxo-6,11-dihydro-12H-benzo[b]phenoxazin-12-yl)butanoic acids were synthesized, and their purification took advantage of their solubility in aqueous sodium carbonate, highlighting the effect of the carboxyl group. nih.gov

Another approach involves increasing steric bulk to disrupt intermolecular interactions. The aggregation of dye molecules in water, often through face-to-face stacking, can decrease solubility and quench fluorescence. tamu.edu It was discovered that adding an ethyl moiety to the 5-amino group of a related phenoxazinium salt increased the rate of dissolution in water. nih.gov This seemingly counterintuitive result is attributed to the added steric hindrance, which discourages the formation of large, less soluble aggregates. nih.gov

However, not all hydrophilic substitutions guarantee water solubility. In one study, a Nile Red derivative featuring a diol/phenol group, designed to be water-soluble, did not dissolve as expected, even in a basic aqueous solution. tamu.edu This underscores that the position and nature of the substituent are critical factors in achieving the desired solubility. tamu.educore.ac.uk Successful structural modifications have led to dyes with superior quantum yields in aqueous media compared to previously reported compounds, making them highly attractive for biological applications at physiological pH. core.ac.uk

Table 1: Functional Groups for Enhancing Water Solubility of Benzophenoxazine Derivatives

Functional GroupRationaleExample Compound ClassReference
Sulfonic Acid (-SO₃H)Introduces a strongly acidic, ionic group that readily forms soluble salts in water.Water-soluble Nile Blue derivatives tamu.educore.ac.uk
Carboxylic Acid (-COOH)Provides a polar, acidic group that can be deprotonated to form a soluble carboxylate salt. Also serves as a conjugation handle.3-(6,11-dioxo-6,11-dihydro-12H-benzo[b]phenoxazin-12-yl)butanoic acids tamu.edunih.gov
Alkyl Groups (e.g., Ethyl)Increases steric bulk on the core, disrupting π-π stacking and aggregation, which can improve dissolution.5-amino substituted phenoxazinium salts nih.gov

Modification for Bioconjugation and Labeling

The utility of this compound and its analogues as fluorescent probes in biological systems is contingent on the ability to attach them to specific biomolecules. tamu.edu This process, known as bioconjugation, requires the introduction of reactive functional groups, or "handles," onto the dye's molecular structure. These handles can then form stable covalent bonds with complementary functional groups found on proteins, nucleic acids, or other biological targets.

A frequently employed strategy is the incorporation of a carboxylic acid group. tamu.edu This group can be chemically activated to react readily with primary amines present in biomolecules, such as the side chains of lysine (B10760008) residues in proteins, to form a stable amide linkage. tamu.edu The phenolic hydroxyl group is another functional group that can serve as a point of attachment for a conjugation handle. tamu.edu

The goal of these modifications is to create fluorescent labels that can be used for imaging and sensing. core.ac.uk For example, water-soluble benzophenoxazine dyes have been designed for use in cellular imaging. core.ac.uk Specific derivatives of the related benzo[a]phenoxazine have been shown to accumulate in the lysosomes of cancer cells, demonstrating their potential as targeted fluorescent labels for studying cellular organelles and disease states. mdpi.comnih.gov The development of these probes is driven by the need for near-infrared (NIR) dyes for intracellular, tissue, and whole-organism imaging, where longer wavelengths offer better tissue penetration and reduced background fluorescence. tamu.edu

Table 2: Functional Handles for Bioconjugation of Benzophenoxazine Dyes

Functional HandleReactive TowardApplicationReference
Carboxylic Acid (-COOH)Amine groups (-NH₂) on biomolecules (after activation)Labeling proteins and other amine-containing biomolecules. tamu.edu
Phenolic Hydroxyl (-OH)Can be used to incorporate a handle for attachment.Provides a site for further chemical modification to create a reactive group. tamu.edu

Solvent-Free Synthesis Methodologies

In a move towards more sustainable and environmentally friendly chemical processes, researchers have developed solvent-free methods for synthesizing derivatives of this compound. rsc.orgrsc.org These methods often rely on mechanochemistry, where mechanical force (e.g., grinding) is used to initiate and drive chemical reactions, eliminating the need for large quantities of potentially hazardous solvents. rsc.org

One notable example is the synthesis of a novel C–N axially chiral cruciform dimer composed of two tert-butyl-substituted benzo[b]phenoxazine (tBuBPO) units. rsc.orgrsc.org The low solubility of the BPO starting material typically requires a large amount of solvent for dimerization reactions. rsc.org To circumvent this, a completely solvent-free synthesis was achieved through mechanochemical oxidative coupling. rsc.org This approach not only reduces waste but can also lead to different reactivity or products compared to solution-based methods. rsc.orgrsc.org The resulting enantiomers were found to have a high enough barrier to racemization to be stable at room temperature. rsc.org

This solvent-free approach represents a significant advancement, starting from commercially available and inexpensive chemicals to produce complex, functional molecules like the chiral BPO dimer. rsc.org

Spectroscopic and Photophysical Characterization of 12h Benzo B Phenoxazine Systems

Absorption and Emission Properties in Various Media

The photophysical behavior of 12H-Benzo[b]phenoxazine (BPO) and its substituted analogues is characterized by strong absorption in the ultraviolet and visible regions of the electromagnetic spectrum. In a dichloromethane (B109758) solvent, the BPO monomer exhibits strong absorption bands between 250–400 nm. nii.ac.jp A weak absorption band is also observed at around 450 nm, which is attributed to an almost forbidden HOMO→LUMO transition. nii.ac.jpchemrxiv.org More complex systems, such as benzo chemrxiv.orgresearchgate.netnii.ac.jprsc.orgoxazino[2,3-b]phenoxazines, show absorption maxima at even longer wavelengths. beilstein-journals.org For instance, a derivative in toluene (B28343) absorbed light with a maximum at 552 nm. beilstein-journals.org

Upon excitation, these compounds typically exhibit significant fluorescence. The emission spectrum of the BPO monomer in dichloromethane shows a peak at 587 nm when excited at 365 nm. nii.ac.jp Derivatives often display shifts in their emission wavelengths depending on their substitution pattern. For example, a tert-butyl-substituted BPO (tBuBPO) dimer shows an emission peak slightly red-shifted compared to the tBuBPO monomer in various solvents. rsc.org The emission properties of benzophenoxazine dyes are central to their use as fluorescent labels for biomolecules. tamu.edu

Table 1: Absorption and Emission Maxima of this compound and Derivatives in Various Solvents
CompoundSolventAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)Reference
This compound (BPO) MonomerDichloromethane~250-400, ~450587 nii.ac.jpchemrxiv.org
tBuBPO DimerDichloromethane~370~420 rsc.org
Benzo chemrxiv.orgresearchgate.netnii.ac.jprsc.orgoxazino[2,3-b]phenothiazine 10cToluene552571 beilstein-journals.org

Fluorescence and Phosphorescence Characteristics

The fluorescence lifetime of this compound systems is a key parameter in their characterization. The BPO monomer has a reported fluorescence lifetime of 2.59 ns in dichloromethane. nii.ac.jpchemrxiv.org This is notably shorter than some of its dimeric derivatives, such as a double NO-hetero researchgate.nethelicene composed of BPO units, which has a much longer lifetime of 21.1 ns. nii.ac.jpchemrxiv.org

While fluorescence is the dominant relaxation pathway for the excited state, phosphorescence can also be observed under specific conditions. For a C–N axially chiral dimer of tert-butyl-substituted benzo[b]phenoxazine, dual circularly polarized emissions were observed at low temperatures (83 K). rsc.org These emissions stemmed from both fluorescence at around 420 nm and a long-lived phosphorescence at approximately 500 nm, with a lifetime of 2.8 seconds. rsc.org The emergence of room temperature phosphorescence (RTP) from a purely organic molecule is a rare phenomenon, but it has been observed in some phenoxazine-based donor-acceptor dyads, highlighting the potential for tuning excited-state properties through molecular design. unamur.be

Quantum Yield Determinations

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The this compound (BPO) monomer has a reported fluorescence quantum yield of 22% in dichloromethane. nii.ac.jpchemrxiv.org This value can change significantly upon chemical modification. For instance, the formation of a double hetero researchgate.nethelicene from BPO monomers led to a dramatic decrease in the quantum efficiency to about 4%, a change attributed to the forbidden HOMO-LUMO transitions in the larger, more complex structure. nii.ac.jpchemrxiv.org

Determining quantum yields can be challenging, particularly in aqueous media where aggregation and quenching effects become more pronounced. core.ac.uk For many benzophenoxazine dyes, the quantum yield is often low in aqueous environments. core.ac.uk The development of water-soluble analogs with improved quantum yields is an active area of research. core.ac.uk

Table 2: Fluorescence Quantum Yields (ΦF) of this compound Systems
CompoundMediumQuantum Yield (ΦF)Reference
This compound (BPO) MonomerDichloromethane22% nii.ac.jpchemrxiv.org
BPO-Double-HeliceneDichloromethane~4% nii.ac.jpchemrxiv.org
Cationic Phenoxazine (B87303) DerivativesEthanolVaries nih.gov
Cationic Phenoxazine DerivativesWater (pH 7.4)Varies nih.gov

Solvatochromic Effects on Photophysical Behavior

Solvatochromism refers to the change in the color of a chemical substance depending on the polarity of the solvent. In the case of benzophenoxazine systems, this effect is often observed as a shift in the absorption or emission spectra. A study on a dimer of tert-butyl-substituted benzo[b]phenoxazine revealed small bathochromic (red) shifts in the emission spectra as the solvent polarity increased. rsc.org This general trend holds for many benzophenoxazine dyes, where polar media tend to cause a red-shift in emission. tamu.edu This effect is often attributed to the stabilization of a more polar excited state relative to the ground state in polar solvents. core.ac.uk The sensitivity of the emission properties of certain dyes to solvent polarity is a well-documented characteristic. rsc.org

Table 3: Solvatochromic Shift in Emission of a tBuBPO Dimer
SolventEmission Maxima (λem, nm)Reference
Toluene413 rsc.org
Dichloromethane418 rsc.org
Acetone424 rsc.org

Aggregation Effects and Quenching Phenomena

The fluorescence of this compound systems can be significantly influenced by molecular aggregation. In many cases, increased concentration or the use of a poor solvent can lead to aggregation-caused quenching (ACQ), where the formation of molecular aggregates provides non-radiative decay pathways, thus suppressing fluorescence. acs.org For benzophenoxazine dyes, this is often observed in polar media, where the decrease in fluorescence intensity is attributed to self-quenching in face-to-face aggregates. tamu.edu

Conversely, some molecular systems exhibit the opposite effect, known as aggregation-induced emission (AIE), where emission intensity is enhanced in the aggregated state. nih.gov This phenomenon is typically caused by the restriction of intramolecular motions in the aggregate state, which blocks non-radiative decay channels. acs.org While ACQ is common for many benzophenoxazine dyes in polar solvents, the broader class of phenoxazine-related heterocycles provides examples of both quenching and enhancement upon aggregation, depending on the specific molecular structure and environment. acs.orgnih.gov

Computational Chemistry and Quantum Chemical Investigations of 12h Benzo B Phenoxazine

Density Functional Theory (DFT) Analysis of Molecular Structure and Reactivityresearchgate.net

Density Functional Theory (DFT) has proven to be a powerful tool for analyzing the molecular structure and predicting the reactivity of 12H-Benzo[b]phenoxazine. researchgate.net By employing methods such as the B3LYP functional with a 6-311G basis set, researchers have been able to perform detailed analyses of the molecule's geometric parameters, including bond lengths, bond angles, and dihedral angles. researchgate.net

Elucidation of Electrophilic and Nucleophilic Regionsresearchgate.net

Computational analyses, including the generation of total electron density maps and molecular electrostatic potential (MEP) maps, have been instrumental in identifying the electrophilic and nucleophilic regions of this compound. researchgate.net These maps provide a visual representation of the charge distribution across the molecule, highlighting areas that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netlibretexts.org This information is crucial for predicting how the molecule will interact with other chemical species. For instance, nucleophilic sites, characterized by an abundance of electrons, are prone to attack by electrophiles, while electrophilic regions are susceptible to nucleophilic attack. walisongo.ac.id

Electron Density and Electrostatic Potential Mappingresearchgate.net

Three-dimensional plots derived from DFT calculations offer a detailed view of the electron density and electrostatic potential of this compound. researchgate.net The electrostatic potential map is color-coded to represent different levels of electrostatic potential energy, with red indicating the lowest energy values (electron-rich regions) and blue representing the highest energy values (electron-deficient regions). libretexts.org This mapping allows for a comprehensive understanding of the molecule's charge-related properties and its potential for intermolecular interactions. researchgate.netlibretexts.org

Global Descriptors for Chemical Reactivityresearchgate.net

Table 1: Global Reactivity Descriptors for this compound

DescriptorSymbolFormulaSignificance
Chemical Hardness η(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Chemical Potential µ(EHOMO + ELUMO) / 2Represents the escaping tendency of electrons.
Electronegativity χMeasures the power of an atom to attract electrons.
Electrophilicity Index ωµ2 / 2ηQuantifies the electrophilic power of a molecule.
Softness S1 / ηReciprocal of hardness, indicates high reactivity.

These global descriptors provide a comprehensive framework for characterizing the chemical reactivity of the compound. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitionsnii.ac.jpacs.org

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic transitions within a molecule. nii.ac.jpacs.org It has been successfully applied to this compound and its derivatives to understand their photophysical properties. nii.ac.jprsc.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)nii.ac.jpchemrxiv.org

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding electronic transitions. nii.ac.jpchemrxiv.org In this compound, the HOMO and LUMO are key to its electron-donating properties. nii.ac.jp The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic properties and reactivity. researchgate.net DFT calculations have been used to determine the energies of these frontier orbitals. researchgate.netnii.ac.jp For instance, the calculated HOMO level of this compound is -5.06 eV. nii.ac.jp

In dimers of this compound, the frontier Kohn-Sham molecular orbitals are delocalized over both monomer units. nii.ac.jpresearchgate.net Interestingly, in some cruciform dimers, the HOMO and LUMO can be localized on different benzo[b]phenoxazine units, which leads to a nearly forbidden HOMO-LUMO transition due to the spatial separation of these orbitals. rsc.org

Prediction of Oscillator Strengths and Transition Dipole Momentsnii.ac.jpchemrxiv.org

TD-DFT calculations are employed to predict the oscillator strengths (f) and transition dipole moments of electronic transitions. nii.ac.jpchemrxiv.orgarxiv.org The oscillator strength is a dimensionless quantity that indicates the probability of a particular electronic transition occurring upon absorption of light. arxiv.org A higher oscillator strength corresponds to a more intense absorption band. unamur.be

For certain symmetric dimers of this compound, the S0→S1 transition, which corresponds to the HOMO→LUMO transition, is symmetry-forbidden and thus has a very small calculated oscillator strength (e.g., 0.0002). nii.ac.jpchemrxiv.org In contrast, transitions between molecular orbitals with different irreducible representations, such as HOMO→LUMO+1 or HOMO-1→LUMO, exhibit larger oscillator strengths. nii.ac.jpresearchgate.net

The transition dipole moment is a vector quantity that describes the change in dipole moment during an electronic transition. arxiv.org The analysis of transition electronic dipole moments (TEDM) and transition magnetic dipole moments (TMDM) based on TD-DFT calculations provides a deeper understanding of the chiroptical properties of these molecules, such as circularly polarized luminescence. nii.ac.jpchemrxiv.org

Theoretical Studies on Chiroptical Properties

Computational chemistry and quantum chemical investigations have become indispensable tools for understanding the intricate chiroptical properties of complex molecules. For derivatives of this compound, theoretical studies, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), have been pivotal in elucidating the nature of their chirality and predicting their response to polarized light. These computational approaches allow for the simulation of chiroptical spectra and provide deep insights into the structural and electronic origins of these properties.

Circularly Polarized Luminescence (CPL) and Circular Dichroism (CD) Simulations

Theoretical simulations have been successfully used to predict and interpret the Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL) spectra of chiral systems derived from this compound (BPO). Researchers have synthesized and studied novel double NO-hetero nih.govhelicenes composed of two BPO units (referred to as compound 2 in the literature). nii.ac.jpresearchgate.netchemrxiv.org The chiroptical properties of these helicenes were comprehensively investigated through both experimental measurements and theoretical calculations. nii.ac.jp

The CD spectra of the enantiomers of the BPO double helicene were found to be mirror images of each other. chemrxiv.org TD-DFT calculations have been shown to accurately simulate the sign and shape of the observed CD spectra. chemrxiv.org For instance, the (M,M)-enantiomer of the BPO double helicene exhibited a first positive Cotton effect, a feature that was well-reproduced by TD-DFT simulations. nii.ac.jpchemrxiv.org Similarly, for a C–N axially chiral cruciform dimer composed of two tert-butyl-substituted benzo[b]phenoxazine (tBuBPO) units, TD-DFT calculations at the PBE0/6-31G(d) level of theory successfully reproduced the experimental CD spectra, where the (P)-enantiomer showed a positive first Cotton effect. rsc.org

These BPO-based double helicenes exhibit exceptionally large dissymmetry factors for circularly polarized luminescence (|gCPL| > 10⁻²), which is among the highest reported for helicenes. nih.govnii.ac.jpacs.org The CPL spectra of these compounds have also been simulated using computational methods. nii.ac.jpchemrxiv.org Interestingly, a significant finding was the inversion of the CPL sign relative to the lowest-energy CD band for the BPO double helicene; the (M,M)-enantiomer displayed a positive CD signal but a negative CPL signal. nii.ac.jpresearchgate.netchemrxiv.org TD-DFT calculations performed on the optimized excited state (S₁) geometries were able to reproduce the signs of the gCPL values, confirming the observed sign inversion. rsc.org

Table 1: Experimental and Theoretical Chiroptical Data for this compound Derivatives
CompoundEnantiomerPropertyExperimental ValueWavelength (nm)Theoretical MethodReference
BPO Double Helicene(M,M)gCD+1.3 × 10⁻²470TD-DFT nii.ac.jpchemrxiv.org
BPO Double Helicene(M,M)gCPL-1.3 × 10⁻²590TD-DFT researchgate.net
tBuBPO Cruciform Dimer(P)CPL SignPositive~420TD-DFT rsc.org
tBuBPO Cruciform Dimer(P)|gCPL|~6 × 10⁻⁴~420TD-DFT rsc.org

Theoretical Explanations for CPL Signs and Magnitudes

The origin of the large dissymmetry factors (gCPL) and the intriguing inversion of the CPL sign in BPO-based helicenes has been a subject of detailed theoretical investigation. nih.govnii.ac.jpacs.orgacs.org The explanation lies in the analysis of the transition electronic dipole moments (TEDM) and transition magnetic dipole moments (TMDM), which are key quantities governing chiroptical phenomena. nii.ac.jpchemrxiv.org The dissymmetry factor, g, is proportional to the cosine of the angle between the TEDM (μ) and the TMDM (m). Therefore, the relative orientation and magnitude of these two transition moments determine both the sign and the magnitude of the CD and CPL signals.

For the double hetero nih.govhelicene composed of BPO, TD-DFT calculations revealed the underlying reason for the sign inversion between CD and CPL. nii.ac.jpresearchgate.netchemrxiv.org While the enantiomers of a related double helicene made from dibenzo[b,i]phenoxazine (DBPO) showed consistent signs for CPL and the lowest-energy CD band, the BPO analogue displayed opposite signs. nii.ac.jpchemrxiv.org This difference was traced back to the specific properties of the TEDM and TMDM for each molecule, as determined by the TD-DFT calculations. nih.govnii.ac.jpacs.org

Furthermore, computational studies on a C–N axially chiral dimer of tBuBPO have shown that the chiroptical properties can be highly sensitive to molecular geometry. rsc.org TD-DFT calculations predicted that the gCPL values are significantly affected by the dihedral angle between the two BPO units. rsc.org For the (P)-enantiomer, the calculated gCPL value was +2.0 × 10⁻² at its optimized S₁ geometry (dihedral angle: 99.7°). However, the magnitude of gCPL was found to decrease as the dihedral angle increased. More dramatically, the calculations predicted that upon decreasing the dihedral angle, the sign of gCPL would invert entirely between 95° and 92.5°. rsc.org This highlights the power of theoretical calculations in not only explaining experimental observations but also predicting how chiroptical properties can be tuned by controlling molecular conformation.

The low emission quantum efficiencies observed for the BPO double helicenes compared to the BPO monomer have also been explained theoretically. researchgate.netchemrxiv.org This is attributed to the nearly forbidden Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) transition in the dimeric structures. researchgate.netrsc.org In the cruciform dimer, for example, the HOMO and LUMO are localized on different BPO units, leading to poor spatial overlap and a very small oscillator strength for the HOMO-LUMO transition. rsc.org

Biological Activities and Pharmacological Potential of 12h Benzo B Phenoxazine Derivatives

Antimicrobial Efficacy

Derivatives of 12H-benzo[b]phenoxazine have demonstrated notable activity against a range of microbial pathogens, including both bacteria and fungi. ontosight.ai This has positioned them as potential candidates for the development of new antimicrobial agents. ontosight.ai

Antibacterial Spectrum

Several studies have highlighted the antibacterial potential of this compound derivatives. For instance, certain synthesized derivatives have shown good activity against Staphylococcus aureus and Mycobacterium luteum. nih.govmdpi.com In one study, compounds 9a–c, 10c, and 12f were particularly effective against S. aureus at a concentration of 0.5%. nih.govmdpi.com The same study found that M. luteum was highly sensitive to compounds 9a–c, 10b,c, 12f,g, and 13 at the same concentration. nih.govmdpi.com However, sensitivity can be species-specific, as E. coli showed low sensitivity to only a few derivatives. nih.gov The naturally occurring phenoxazine (B87303), actinomycin (B1170597) D, has demonstrated excellent antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net Furthermore, diazabenzo[a]phenoxazine derivatives bearing sulphonamide moieties have also exhibited antibacterial properties. orientjchem.org

Table 1: Antibacterial Activity of Selected this compound Derivatives

Compound Test Organism Activity Level Reference
9a-c, 10c, 12f Staphylococcus aureus Good at 0.5% concentration nih.govmdpi.com
12d, 12e, 12g Staphylococcus aureus Low nih.govmdpi.com
9a-c, 10b,c, 12f,g, 13 Mycobacterium luteum Most sensitive at 0.5% nih.govmdpi.com
7b,c Mycobacterium luteum Low sensitivity nih.govmdpi.com
9c, 11b Escherichia coli Low sensitivity at 0.5% nih.gov
Actinomycin D Staphylococcus aureus Excellent researchgate.net
Actinomycin D Escherichia coli Excellent researchgate.net

Antifungal Spectrum

The antifungal properties of this compound derivatives are also well-documented. ontosight.ai Research has shown that some of these compounds exhibit significant antifungal activity against various fungal strains. nih.govmdpi.com For example, compounds 9a, 9c, and 11a displayed activity against Candida tenuis at a 0.5% concentration. nih.gov Notably, the minimum inhibitory concentration (MIC) against C. tenuis for compounds 9b and 9c was 31.2 µg/mL, while for 9a it was 15.6 µg/mL. nih.gov Against Aspergillus niger, compound 12g showed a potent MIC of 3.9 µg/mL. nih.gov In some cases, the antifungal efficacy of these derivatives has been found to be comparable to clinically used drugs. Diazabenzo[a]phenoxazine derivatives with sulphonamide groups have also shown activity against fungal pathogens. orientjchem.org

Table 2: Antifungal Activity of Selected this compound Derivatives

Compound Test Organism MIC (µg/mL) Reference
9a Candida tenuis 15.6 nih.gov
9b Candida tenuis 31.2 nih.gov
9c Candida tenuis 31.2 nih.gov
11a Candida tenuis 250 nih.gov
11b Candida tenuis 500 nih.gov
12g Aspergillus niger 3.9 nih.gov
11a, 12f Aspergillus niger 62.5 nih.gov
7a, 9c, 11c, 12e Aspergillus niger 125 nih.gov
9a, 10a Aspergillus niger 250 nih.gov

Antitumor and Cytotoxic Effects

A significant area of research for this compound derivatives is their potential as anticancer agents. These compounds have demonstrated considerable cytotoxic and antiproliferative effects against a variety of cancer cell lines. ontosight.ai

Antiproliferative Activity against Cancer Cell Lines

Derivatives of this compound have shown potent antiproliferative activity against several human cancer cell lines. For instance, this compound-6,11-diones exhibited strong activity against HeLa (human cervical cancer) cells, with IC₅₀ values ranging from 2.1 to 4.3 µM. Another study highlighted that 5,12-dihydrobenzo[b]phenazine-6,11-dione (compound 3) and a related naphthoquinone derivative (compound 10) displayed selective cytotoxicity against the human lung carcinoma cell line (H460), with compound 10 being twice as active as the standard drug doxorubicin. researchgate.net

Recent investigations into novel benzo[a]phenoxazine derivatives C9, A36, and A42 revealed their selectivity for cancer cells, particularly the RKO colorectal cancer cell line and the MCF7 breast cancer cell line. researchgate.net The RKO cell line was found to be highly sensitive to a related benzo[a]phenoxazine compound, BaP1, with an IC₅₀ of 1.4 μM. mdpi.com This compound also showed significant activity against other colorectal cancer cell lines, SW480 (IC₅₀ = 5.6 μM) and HCT116 (IC₅₀ = 1.9 μM). mdpi.com Furthermore, phenoxazine derivatives Phx-1, Phx-2, and especially Phx-3, have been shown to inhibit the growth and viability of HTLV-1-positive leukemia cells. nih.gov

Table 3: Antiproliferative Activity of Selected this compound and Related Derivatives

Compound/Derivative Cancer Cell Line IC₅₀ (µM) Reference
This compound-6,11-diones HeLa (Cervical) 2.1–4.3
5,12-Dihydrobenzo[b]phenazine-6,11-dione (3) H460 (Lung) 16.25 researchgate.net
3-Chloro-2-(2-pyridylamino)-1,4-naphthoquinone (10) H460 (Lung) 9.90 researchgate.net
BaP1 RKO (Colorectal) 1.4 mdpi.com
BaP1 SW480 (Colorectal) 5.6 mdpi.com
BaP1 HCT116 (Colorectal) 1.9 mdpi.com
C9, A36, A42 RKO (Colorectal), MCF7 (Breast) Low micromolar range researchgate.netnih.gov

Inhibition of Cell Growth and Migration

Beyond simply inhibiting proliferation, certain this compound derivatives actively impede cancer cell growth and migration. The benzo[a]phenoxazine derivatives C9, A36, and A42 were found to reduce cell proliferation, survival, and migration in both colorectal and breast cancer models. researchgate.net Their mechanism of action is linked to the induction of cell death accompanied by lysosomal membrane permeabilization. researchgate.netnih.gov Similarly, the compound BaP1 was shown to inhibit cell proliferation, survival, and migration in colorectal cancer cells. mdpi.com This inhibition of cell motility is a crucial attribute for a potential anticancer drug. mdpi.com Studies on HTLV-1-positive leukemia cells revealed that phenoxazine derivatives can arrest the cell cycle at the sub G₀/G₁ phase and induce apoptosis. nih.gov

Other Therapeutic Properties

In addition to their well-documented antimicrobial and antitumor activities, derivatives of the this compound scaffold have been investigated for other therapeutic applications. Research has indicated that these compounds may also possess antiviral and anti-inflammatory properties. researchgate.netorientjchem.org For instance, some phenoxazine derivatives have been reported to have antiviral effects. nih.gov Furthermore, a synthesized 1-amino-7-methyl-2,4,6,8,9-penta-azaphenoxazine was found to possess good anti-inflammatory properties. orientjchem.org These findings suggest that the this compound framework holds potential for the development of a diverse range of therapeutic agents.

Antioxidant Activity

Phenoxazine derivatives are noted for their antioxidant properties. nih.gov Some compounds within this family have demonstrated the ability to act as agents that counteract oxidative stress. For instance, a methanolic extract of Rhazya stricta, which contains the derivative this compound, 12-methyl-, has been identified as a significant source of natural antioxidants with potent free radical scavenging capabilities. mdpi.com This activity is crucial in combating cellular damage caused by reactive oxygen species.

Anti-inflammatory Properties

The phenoxazine scaffold is a structural unit in many compounds investigated for anti-inflammatory activity. nih.gov Derivatives of 3H-phenoxazin-3-one, which share the core phenoxazine structure, are found in nature and are associated with anti-inflammatory effects. nih.gov Furthermore, phenoxazine derivatives are being explored for the topical treatment of non-microorganism-caused inflammatory skin and mucous membrane diseases, such as certain types of psoriasis and atopic dermatitis. wipo.int

Antiviral Applications

The broad biological activity of the phenoxazine class of compounds includes potential antiviral effects. nih.govmdpi.com Research into various derivatives is ongoing to explore their efficacy against a range of viruses. mdpi.com While specific studies on this compound are part of a larger investigation into the family's properties, the general class is recognized for its potential in developing new antiviral agents. nih.govresearchgate.net

Antidiabetic and Antimalarial Investigations

Investigations into phenoxazine derivatives have revealed their potential in treating metabolic and infectious diseases. nih.gov

Antidiabetic Potential: Extracts from the plant Rhazya stricta have a history of use in traditional medicine for managing diabetes mellitus. researchgate.net Phytochemical analysis of this plant's root extracts identified various compounds, including this compound, 12-methyl-. mdpi.comresearchgate.net Studies on these extracts have demonstrated significant antidiabetic activity, including the inhibition of enzymes like dipeptidyl peptidase-IV (DPP-IV) and β-secretase, which are involved in glucose regulation. mdpi.comresearchgate.netresearchgate.net In vivo studies with these extracts showed a marked reduction in blood glucose and HbA1c levels in animal models. researchgate.netresearchgate.net

Antimalarial Potential: The phenoxazine scaffold is also a subject of interest in the search for new antimalarial drugs. nih.gov An extract of Rhazya stricta, containing this compound, 12-methyl-, when combined with zinc oxide nanoparticles, was shown to be an effective antimalarial agent with a 50% inhibitory concentration (IC50) of 3.41 µg/mL. wipo.int

Anti-Alzheimer Studies

The neuroprotective potential of phenoxazine derivatives has led to their investigation in the context of neurodegenerative diseases like Alzheimer's. nih.gov The ethanolic extract of Rhazya stricta fruit, which contains the 12-methyl derivative of this compound, exhibited significant acetylcholinesterase inhibitory activity. mdpi.com The inhibition of acetylcholinesterase is a key mechanism for currently approved Alzheimer's disease therapies.

Mechanisms of Biological Action

Understanding the mechanisms through which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Recent studies have begun to elucidate these pathways, particularly in the context of their anticancer activity.

Lysosomal Dysfunction and Permeabilization

A significant mechanism of action for some phenoxazine derivatives, particularly the structurally related benzo[a]phenoxazines, involves the targeting of lysosomes. nih.govmdpi.com These compounds have been identified as lysosomotropic agents, meaning they are weak bases that can cross cellular membranes and accumulate within the acidic environment of lysosomes. mdpi.comwipo.intresearchgate.net

Research has demonstrated that certain benzo[a]phenoxazine derivatives can induce cell death in cancer cells by causing lysosomal membrane permeabilization (LMP). nih.govmdpi.comresearchgate.netsciforum.netnih.gov This process involves the following key steps:

Accumulation: The compounds selectively build up in the lysosomes of cancer cells. nih.govresearchgate.net

Membrane Damage: This accumulation leads to the destabilization and permeabilization of the lysosomal membrane. nih.govmdpi.comsciforum.net This effect is often associated with the generation of reactive oxygen species (ROS) which can further damage the membrane. mdpi.comnih.gov

Enzyme Release: The compromised lysosomal membrane allows for the leakage of acidic hydrolases, such as cathepsins, from the lysosome into the cytoplasm. mdpi.com

Cell Death: Once in the cytoplasm, these enzymes can trigger apoptotic or other forms of cell death. mdpi.comnih.gov

This mechanism of inducing cell death through lysosomal disruption makes these compounds promising candidates for cancer therapy, as they may be effective against cancer cells that have developed resistance to conventional apoptosis-inducing drugs. researchgate.netsciforum.net

Data Tables

Table 1: Investigated Biological Activities of this compound Derivatives and Related Compounds

Biological ActivityDerivative/ExtractKey FindingsReference(s)
Antioxidant Rhazya stricta extract (contains this compound, 12-methyl-)Significant free radical scavenging potential. mdpi.com
Anti-inflammatory Phenoxazine DerivativesInvestigated for topical treatment of inflammatory skin diseases. nih.govwipo.int
Antiviral Phenoxazine ClassGeneral class known for potential antiviral properties. nih.govmdpi.comresearchgate.net
Antidiabetic Rhazya stricta root extract (contains this compound, 12-methyl-)Inhibited DPP-IV (up to 61%) and β-secretase (up to 83%); reduced blood glucose in vivo. mdpi.comresearchgate.netresearchgate.net
Antimalarial Rhazya stricta extract (with ZnO nanoparticles)Effective antimalarial agent with an IC50 of 3.41 µg/mL. wipo.int
Anti-Alzheimer Rhazya stricta fruit extractExhibited significant acetylcholinesterase inhibitory activity. mdpi.com
Anticancer Benzo[a]phenoxazine DerivativesInduce cancer cell death via lysosomal membrane permeabilization. nih.govmdpi.comresearchgate.netsciforum.net

Table 2: Mechanism of Action via Lysosomal Pathway for Benzo[a]phenoxazine Derivatives

Mechanistic StepObservationConsequenceReference(s)
Lysosomal Accumulation Compounds concentrate in the acidic environment of lysosomes.Establishes the organelle as the primary target. nih.govmdpi.comresearchgate.net
ROS Generation Increased levels of reactive oxygen species are detected.Contributes to membrane damage. mdpi.comnih.gov
Membrane Permeabilization The integrity of the lysosomal membrane is compromised.Leakage of lysosomal contents into the cytosol. nih.govmdpi.comresearchgate.netsciforum.net
Cytosolic Acidification The release of acidic contents lowers cytosolic pH.Disrupts cellular homeostasis. mdpi.comsciforum.netnih.gov
Apoptotic Cell Death Cells undergo programmed cell death.Elimination of cancer cells. mdpi.comsciforum.netnih.gov

Induction of Reactive Oxygen Species (ROS) Generation

The generation of reactive oxygen species (ROS) is a critical mechanism through which certain this compound derivatives exert their cytotoxic effects against cancer cells. ROS are chemically reactive molecules containing oxygen, and their overproduction can induce oxidative stress, leading to cellular damage and apoptosis (programmed cell death).

Recent studies have highlighted that specific benzo[a]phenoxazine derivatives can induce cell death accompanied by an accumulation of ROS. researchgate.net For instance, research on a series of novel benzo[a]phenoxazine compounds, including C9, A36, and A42, demonstrated their ability to cause lysosomal membrane permeabilization, which leads to an increase in intracellular ROS accumulation in colorectal and breast cancer cell lines. researchgate.netnih.gov This targeted action against cancer cells underscores the potential of these compounds as inducers of oxidative stress for cancer therapy. researchgate.net The fundamental structure of the phenoxazine ring is a key contributor to its capacity to induce oxidative stress. researchgate.net While the body naturally produces free radicals and ROS in response to various stimuli, the targeted induction by these compounds represents a promising therapeutic strategy. researchgate.net

Table 1: 12H-Benzo[a]phenoxazine Derivatives and ROS Generation

Compound Cell Lines Observed Effect Reference

DNA Intercalation and Related Disruptions

Another significant mechanism of action for this compound derivatives is their ability to interact directly with DNA. This interaction can occur through intercalation, where the planar aromatic structure of the molecule inserts itself between the base pairs of the DNA double helix. This disruption can interfere with DNA replication and transcription, ultimately leading to cell death.

The phenoxazine scaffold is recognized for its intercalative properties. nih.gov For example, the well-known phenoxazine derivative Nile Red is known to interact with DNA through both intercalative and electrostatic binding. nih.gov This capacity is believed to be a cornerstone of the anticancer properties observed in various phenoxazine derivatives. nih.gov One proposed mechanism for related polycyclic compounds, such as benzo[b]phenazine-6,11-diones, is their function as topoisomerase inhibitors via DNA intercalation. researchgate.net These enzymes are crucial for managing DNA topology during cell division, and their inhibition is a proven anticancer strategy. researchgate.net

A more specific and potent form of DNA interaction involves the targeting of G-quadruplexes (G4s). These are four-stranded DNA structures found in high concentrations in telomeres and gene promoter regions, which are critical for cancer cell proliferation and survival. Phenoxazine has been identified as a promising scaffold for developing ligands that can selectively bind to and stabilize these G4 structures. nih.gov Studies on phenoxazine-based nucleoside analogs have shown they are toxic to various cancer cell lines, with their potency correlating to their G4-binding affinities. nih.gov The localization of these derivatives within the cell nucleus further supports a G4-mediated mechanism of action. nih.gov

Table 2: Phenoxazine Derivatives and DNA Interaction

Derivative Type Target Mechanism Reference
Phenoxazine Derivatives (general) DNA Intercalation and electrostatic binding. nih.gov
Benzo[b]phenazine-6,11-diones DNA/Topoisomerase DNA intercalation, potential topoisomerase inhibition. researchgate.net

Tubulin Inhibition Pathways

Interference with the mitotic spindle by inhibiting tubulin polymerization is a well-established and effective strategy in cancer chemotherapy. Several this compound derivatives have been identified as potent inhibitors of this process. Tubulin is the protein subunit of microtubules, which are essential for forming the mitotic spindle required for chromosome segregation during cell division.

Research has shown that N-benzoylated phenoxazines are effective tubulin polymerization inhibitors. researchgate.net Flow cytometric analysis of tumor cells treated with these compounds revealed an arrest in the G2/M phase of the cell cycle, which is a characteristic sign of mitotic blockade. researchgate.net Further investigation through Western blotting and molecular docking studies suggests that these compounds bind to β-tubulin at the colchicine (B1669291) binding site, a known target for antimitotic drugs. researchgate.net These findings highlight the phenoxazine scaffold as a valuable pharmacophore for the development of novel tubulin inhibitors. nih.govresearchgate.net Molecular docking studies have further quantified this interaction, identifying compounds with significant binding affinity to tubulin. researchgate.net

Structure Activity Relationships Sar of 12h Benzo B Phenoxazine Derivatives

Influence of Substituents on Biological Potency

The biological activity of 12H-Benzo[b]phenoxazine derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. Studies have shown that even minor alterations can lead to substantial changes in efficacy. For instance, the introduction of different functional groups can modulate properties such as electron density, lipophilicity, and steric bulk, which in turn affect the molecule's ability to interact with biological targets.

Research into a series of N-substituted-β-amino acid derivatives containing the benzo[b]phenoxazine moiety revealed that these compounds' biological activities are closely tied to their specific substitutions. nih.gov For example, certain derivatives have been found to stimulate the growth of barley and increase flavonoid content, highlighting the diverse biological effects that can be achieved through targeted chemical modifications. mdpi.com

The core structure, a fusion of benzene (B151609) and phenoxazine (B87303) rings, provides a planar system that is crucial for its biological interactions. Modifications at various positions, including the nitrogen atom of the phenoxazine ring, have been a key strategy in developing derivatives with enhanced potency. nih.gov

Correlation between Molecular Modifications and Antimicrobial Activity

The antimicrobial properties of this compound derivatives are a significant area of investigation. The structure-activity relationship (SAR) studies indicate that specific molecular modifications are critical for potent antibacterial and antifungal effects. The biological activity of quinones, a key feature in some derivatives, is often linked to their capacity to accept electrons, forming radical anions or dianions. nih.govresearchgate.net

In a study of N-substituted-β-amino acid derivatives, several compounds demonstrated notable antimicrobial activity. mdpi.com For instance, compounds 9a–c , 10c , and 12f showed good activity against Staphylococcus aureus. nih.govmdpi.com The sensitivity of Mycobacterium luteum was highest to compounds 9a–c , 10b,c , 12f,g , and 13 . nih.gov Conversely, E. coli displayed low sensitivity to most of the tested compounds, with only 9c and 11b showing minimal effect. nih.gov

The antifungal activity was also substituent-dependent. Against Candida tenuis, compounds 9a , 9c , and 11a were active, while only compound 12g was effective against Aspergillus niger. nih.gov The minimum inhibitory concentration (MIC) values further underscored these differences, with some compounds showing significant potency at low concentrations. nih.gov

The table below summarizes the antimicrobial activity of selected this compound derivatives.

CompoundTarget MicroorganismActivity Level
9a-c, 10c, 12f Staphylococcus aureusGood
12d, 12e, 12g Staphylococcus aureusLow
9a-c, 10b,c, 12f,g, 13 Mycobacterium luteumHigh
7b,c Mycobacterium luteumLow
9c, 11b E. coliLow
9a, 9c, 11a Candida tenuisActive
12g Aspergillus nigerActive

Impact of Functional Groups on Antitumor Activity

The antitumor potential of this compound derivatives is profoundly influenced by the presence and nature of specific functional groups. The planar p-quinone moiety in the non-heterocyclic ring is often considered a crucial requirement for antitumor activity, whereas an o-quinone arrangement tends to decrease activity. researchgate.net

Studies on heterocyclic quinones have shown that the number and position of nitrogen atoms are important for cytotoxicity. researchgate.net For instance, 5,12-dihydrobenzo[b]phenazine-6,11-dione (Compound 3 ) demonstrated selective cytotoxicity against the human lung carcinoma cell line (H460), with an activity 1.3 times higher than the standard drug doxorubicin. researchgate.net However, it was inactive against several other cancer cell lines, including liver, brain, cervix, and breast carcinoma cells. researchgate.net

The introduction of a chloro group, as in 2-Chloro-12H-benzo[b]phenoxazine-6,11-dione (Compound 7 ) and 2-Chloro-12H-benzo[b]phenothiazine-6,11-dione (Compound 8 ), also modulates the cytotoxic profile. researchgate.net Furthermore, research on benzo[a]phenoxazine derivatives has indicated that they can act as effective modulators of multidrug resistance (MDR) in cancer cells. nih.gov Dimethyl benzo[a]phenoxazine derivatives, for example, were found to be more effective against carcinoma than leukemia cell lines. nih.gov These compounds can induce apoptosis and have shown potent antiproliferative activity against various cancer cell lines.

Recent studies on novel benzo[a]phenoxazine derivatives (C9, A36, and A42 ) have highlighted their selective anticancer activity against colorectal and breast cancer cell lines. researchgate.netnih.gov These compounds were found to accumulate in the lysosomes of cancer cells, inducing cell death through lysosomal membrane permeabilization. researchgate.netnih.gov This suggests that targeting lysosomes could be a key mechanism of action for the antitumor effects of these derivatives. researchgate.net

The table below presents the cytotoxic activity of selected benzo[b]phenazine (B13996840) and related derivatives.

CompoundCancer Cell LineIC50 (µM)Comparison to Doxorubicin
5,12-dihydrobenzo[b]phenazine-6,11-dione (3) H460 (Lung)16.251.3 times more active
3-chloro-2-(2-pyridylamino)-1,4-naphthoquinone (10) H460 (Lung)9.902 times more active

Stereochemical Effects on Biological Efficacy

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can play a critical role in its biological activity. For derivatives of this compound, stereochemical factors can influence how the molecule interacts with its biological target, thereby affecting its efficacy.

While specific studies focusing solely on the stereochemical effects of this compound derivatives are not extensively detailed in the provided search results, related studies on quinoxaline (B1680401) derivatives offer valuable insights. For instance, in a study of certain quinoxaline derivatives, the trans isomer was found to be more active than the cis isomer, highlighting the importance of spatial arrangement for biological function. mdpi.com Although only two compounds were synthesized in that particular study, precluding a detailed SAR analysis, the observed difference in activity between the isomers underscores the potential significance of stereochemistry. mdpi.com

This principle can be extrapolated to the this compound scaffold. The presence of chiral centers, which can arise from certain substitutions, would lead to the existence of enantiomers or diastereomers. These stereoisomers can exhibit different biological activities due to their differential binding to chiral biological receptors or enzymes. Therefore, the separation and individual biological evaluation of stereoisomers of this compound derivatives could be a crucial step in identifying the most potent and selective therapeutic agents.

Applications in Materials Science and Optoelectronics

Organic Light-Emitting Diodes (OLEDs)

The rigid, planar structure and electron-donating nature of the 12H-Benzo[b]phenoxazine (BPO) core make it a valuable building block for luminescent materials used in Organic Light-Emitting Diodes (OLEDs). rsc.org The phenoxazine (B87303) scaffold is frequently incorporated into complex molecular designs to create efficient emitters, including those that exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for harvesting of both singlet and triplet excitons to achieve near-100% internal quantum efficiency. scut.edu.cn

Derivatives of phenoxazine have been successfully employed as both emitters and sensitizers in OLEDs. For instance, phenylethenyl-substituted phenoxazine derivatives have been developed as multifunctional materials, serving as efficient cyan emitters with external quantum efficiencies (EQEs) reaching up to 6%. acs.org More sophisticated designs, such as those incorporating a benzoyl-substituted phenoxazine, have led to the creation of TADF emitters with high thermal stability and excellent electroluminescence performance. In a doped device, one such luminogen achieved a maximum EQE of 20.8%. scut.edu.cn

Further research into advanced molecular architectures has yielded even more impressive results. A "double-locked" intramolecular design applied to a phenoxazine-based emitter resulted in a narrow emission spectrum, a high photoluminescence quantum yield (PLQY) of 100%, and an EQE of 8.0% in an OLED device. the-innovation.org Another study on twisted-core phenoxazine derivatives produced yellow TADF emitters that, when used in a doped OLED, achieved a maximum EQE of 31.5% with minimal efficiency roll-off at high brightness. acs.org These findings underscore the potential of the phenoxazine framework in developing next-generation OLEDs with high efficiency and color purity.

Table 1: Performance of Various Phenoxazine Derivatives in OLEDs

Derivative TypeRole in OLEDMax. External Quantum Efficiency (EQE)Emission ColorReference
Phenylethenyl-substituted PhenoxazineEmitter6%Bluish-Cyan acs.org
CDBP-BP-PXZEmitter20.8% (doped)Green scut.edu.cn
"Double-Locked" PXZ-DLEmitter8.0%Deep-Blue the-innovation.org
Twisted-Core KCPOZTADF Emitter31.5% (doped)Yellow acs.org

Dye-Sensitized Solar Cells (DSSCs)

Research has shown a clear relationship between the structure of phenoxazine-based dyes and the resulting photovoltaic properties, such as electron lifetime and power conversion efficiency (PCE). rsc.org By systematically modifying the molecular structure—for instance, by adding different chromophores or donor units—researchers can tune the dye's performance. One study achieved PCEs ranging from 6.03% to 7.40% by altering the dye's architecture. rsc.org

Further studies have demonstrated that introducing additional donor groups, such as triphenylamine (B166846) (TPA), or adjusting the position of chromophores can significantly enhance the photovoltaic characteristics. For example, adding a TPA donor to a phenoxazine dye increased its PCE from 6.53% to 7.17%. nih.gov In another case, repositioning an (ethylenedioxy)thiophene chromophore led to a substantial increase in efficiency, with the best-performing dye reaching a PCE of 8.97%. nih.gov These results highlight the versatility of the phenoxazine scaffold in creating highly efficient sensitizers for DSSCs.

Table 2: Photovoltaic Performance of Phenoxazine-Based Dyes in DSSCs

Dye Designation/StructurePower Conversion Efficiency (η)Open-Circuit Voltage (Voc)Short-Circuit Current (Jsc)Reference
YH16.53%0.72 V12.60 mA·cm⁻² nih.gov
YH2 (with TPA donor)7.17%0.76 V12.93 mA·cm⁻² nih.gov
YH38.02%0.73 V15.48 mA·cm⁻² nih.gov
YH4 (with TPA donor)8.97%0.77 V15.96 mA·cm⁻² nih.gov
IB37.0%-- rsc.org
IB4 (in solid-state DSSC)3.2%-- rsc.org
DP-2 (Thiophene linker)3.80%0.68 V8.14 mA·cm⁻²---

Organic Semiconductors (p-type materials)

The electron-rich nature of the this compound core makes it suitable for applications in organic electronics as a p-type semiconductor material. P-type semiconductors conduct electricity through the movement of positively charged "holes." This property has been demonstrated in novel materials constructed from BPO units.

Specifically, double heterohelicenes, which are chiral, screw-shaped molecules, have been synthesized using two this compound units. These complex structures were proven to function as p-type transistors. beilstein-journals.org The p-type behavior is attributed to their shallow Highest Occupied Molecular Orbital (HOMO) energy level, which was measured to be approximately -4.80 eV. This energy level is well-matched with the work function of gold electrodes commonly used in electronic devices, which facilitates the efficient injection of holes from the electrode into the semiconductor material. Although the hole mobilities were modest at around 2 x 10⁻⁵ cm² V⁻¹ s⁻¹, the research confirmed the inherent p-type semiconducting nature of the BPO scaffold.

Chemosensors and Fluorescent Probes

The phenoxazine family of compounds, including benzophenoxazines, is well-known for its strong fluorescence, which can be sensitive to the surrounding chemical environment. This property makes them ideal candidates for the development of chemosensors and fluorescent probes. chemrxiv.org These tools are designed to detect specific ions, molecules, or changes in environmental conditions (like pH or polarity) by producing a measurable change in their light emission.

While specific examples for the this compound isomer are less common, the closely related benzo[a]phenoxazine scaffold has been extensively used. For instance, derivatives have been synthesized to act as fluorescent probes for biologically important molecules like biothiols. researchgate.net The intrinsic far-red fluorescence of some benzo[a]phenoxazine compounds has been utilized for cellular imaging, particularly for staining and visualizing lysosomes within cells. researchgate.net The general principle involves designing a molecule where the fluorescence is "turned on" or "quenched" upon interaction with the target analyte, providing a clear optical signal for detection.

Photoredox Catalysis

In recent years, organic molecules have emerged as a sustainable alternative to metal-based catalysts in photoredox catalysis, a process that uses light to drive chemical reactions. The this compound structure has been identified as a promising organic photoredox catalyst due to its favorable electrochemical properties. rsc.org

Research has shown that this compound can be used as a photosensitizer. acs.orgresearchgate.net In this role, it absorbs light and transfers the energy to another molecule, initiating a chemical transformation. It has been specifically employed for the photosensitization of triarylsulfonium salts, which are useful reagents in polymer chemistry. acs.orgresearchgate.net Furthermore, a phenoxazine-based catalyst, designated POX1, demonstrated high catalytic activity in a semipinacol rearrangement reaction, achieving a product yield of 84%. nih.gov This highlights the potential of BPO and its derivatives to facilitate complex organic transformations using visible light as the energy source.

Biological Stains and Fabric Dyes

The inherent color and stability of the phenoxazine ring system have led to its use in dyes for over a century. researchgate.netresearchgate.net Phenoxazine derivatives have been traditionally applied as colorants for various materials, including textiles and paper. researchgate.netsemanticscholar.org For example, newly synthesized angular phenoxazine and more complex benzoxazinophenothiazine dyestuffs have been shown to impart pink and light pink colors to cotton fabrics, exhibiting very high fastness to soap. semanticscholar.org

In addition to industrial applications, phenoxazines serve as high-performance biological staining agents. chemrxiv.org The ability of these molecules to absorb and emit light makes them useful for histological staining, where they are used to add color and contrast to microscopic structures in biological tissues, aiding in their visualization and study.

Light-Emitting Materials in Dye Lasers

The intense fluorescence and photostability of certain phenoxazine compounds make them suitable for use as the gain medium in dye lasers. researchgate.net A dye laser is a type of laser that uses an organic dye in a liquid solution as its lasing medium. The tunability of the laser's output wavelength is one of its key advantages.

The phenoxazine core is a foundational component of some laser dyes. For example, a methyl analog of the well-known laser dye Oxazine (B8389632) 1 can be synthesized from a phenoxazine precursor, demonstrating the direct link between the this compound scaffold and this high-technology application. chemrxiv.org

Advanced Molecular Architectures Incorporating 12h Benzo B Phenoxazine Units

Heterohelicenes Based on 12H-Benzo[b]phenoxazine

Heterohelicenes, which are ortho-fused polycyclic aromatic compounds containing heteroatoms, are of significant interest for their potential applications in molecular electronics and optics. nii.ac.jpnih.gov The incorporation of this compound (BPO) units into double hetero citedrive.comhelicene structures has yielded promising results. nii.ac.jpchemrxiv.org

Electronic and Chiroptical Properties

The electronic properties of these BPO-based heterohelicenes are characterized by their good electron-donating nature, a reflection of the electron-rich character of the BPO monomer. nii.ac.jpnih.govacs.org They exhibit strong absorption bands in the range of 250–400 nm. nii.ac.jpresearchgate.net

A key feature of these helicenes is their strong chiroptical properties, including circular dichroism (CD) and circularly polarized luminescence (CPL). nii.ac.jpchemrxiv.org The CD spectra of the (P,P)- and (M,M)-enantiomers are mirror images of each other. nii.ac.jpchemrxiv.org These helicenes exhibit some of the largest dissymmetry factors for CPL (|gCPL|) reported for helicenes, with values exceeding 10⁻². nii.ac.jpnih.govacs.org Interestingly, the sign of the CPL is opposite between the BPO- and DBPO-based double helicenes of the same helicity. nii.ac.jpnih.govacs.org The origin of these large gCPL values has been investigated using time-dependent density functional theory (TD-DFT) calculations, which analyze the transition electronic and magnetic dipole moments. nii.ac.jpnih.gov

PropertyBPO-based Double Hetero citedrive.comheliceneDBPO-based Double Hetero citedrive.comhelicene
Synthesis Yield HigherLower
Racemization No racemization at 100 °C for 13 hoursStable
gCD Value (experimental) +1.3 x 10⁻² (at 470 nm for (M,M)-enantiomer)+1.7 x 10⁻² (at 470 nm for (M,M)-enantiomer)
gCPLValue
Fluorescence Lifetime (in dichloromethane) 21.1 ns13.4 ns

Field-Effect Transistor (FET) Performance

The electron-rich character and dense molecular packing of the BPO-based double hetero citedrive.comhelicenes make them suitable for applications in organic electronics. nii.ac.jpchemrxiv.org They have been demonstrated to function as p-type semiconductors in field-effect transistors (FETs). nii.ac.jpnih.govacs.org While the initial reported hole mobilities were modest, around 2 × 10⁻⁵ cm² V⁻¹ s⁻¹, these semiconducting properties highlight their potential for use in organic optoelectronic materials. nii.ac.jpchemrxiv.org

Cruciform Dimers and Polymeric Structures

The synthesis of BPO-based double heterohelicenes proceeds through a key intermediate, a cruciform dimer. nii.ac.jpchemrxiv.org The oxidation of BPO with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) selectively yields a cruciform dimer connected by a C11–N bond with a 79% yield. nii.ac.jpchemrxiv.org Recently, a novel C–N axially chiral cruciform dimer composed of two tert-butyl-substituted BPO units was synthesized via solvent-free reactions. rsc.orgrsc.orgnih.gov The introduction of tert-butyl groups significantly improved the solubility of the dimer, allowing for its optical resolution for the first time. rsc.org These enantiomers exhibit a high racemization barrier and show dual circularly polarized emissions from both fluorescence and phosphorescence. rsc.orgrsc.orgnih.gov

While much attention has been given to small molecules, there has been limited research on conjugated polymers incorporating phenoxazine (B87303). revistapolimeros.org.br However, new low-bandgap donor-acceptor conjugated copolymers based on phenoxazine and diketopyrrolopyrrole have been synthesized. revistapolimeros.org.brscielo.brscielo.br These polymers exhibit good yields, high molecular weights, and excellent solubility in common organic solvents. revistapolimeros.org.brscielo.br They also show broad absorption spectra and good thermal stability. revistapolimeros.org.brscielo.br Furthermore, phenoxazine-based conjugated polymers have been investigated as p-channel semiconductors in organic field-effect transistors, showing promising hole mobilities. acs.org

Phenoxazine-Embedded Heteroporphyrins

A series of phenoxazine-embedded heteroporphyrins have been synthesized by condensing a phenoxazine-based tripyrrane with various 2,5-bis(hydroxymethyl)heterocycles. citedrive.comresearchgate.net These macrocycles contain one phenoxazine unit, two pyrrole (B145914) rings, and another heterocycle such as furan, thiophene, selenophene, or tellurophene. researchgate.net

The electronic properties of these heteroporphyrins are significantly altered by the incorporation of the phenoxazine unit compared to their phenothiazine-containing counterparts. researchgate.net They exhibit bathochromically shifted absorption bands, hypsochromically shifted fluorescence bands with decent quantum yields, more facile oxidation, and more difficult reduction. researchgate.net

Future Perspectives and Research Directions

Development of Novel Derivatization Strategies

The core 12H-Benzo[b]phenoxazine structure offers numerous sites for chemical modification, providing a versatile platform for developing novel derivatives with tailored properties. Future derivatization strategies are expected to focus on several key areas to enhance biological activity, improve photophysical characteristics, and create materials with specific functionalities.

Key approaches to derivatization include:

Substitution on the Aromatic Rings: Introducing various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) onto the benzene (B151609) and naphthalene (B1677914) rings can modulate the molecule's electronic properties, solubility, and steric profile. This can influence interactions with biological targets or tune the absorption and emission spectra for optoelectronic applications.

N-Functionalization: The nitrogen atom at the 12-position is a prime site for introducing a wide range of substituents. For instance, the synthesis of 12-aminoacetyl-12H-benzo[b]phenothiazines, a sulfur analog, demonstrates how N-alkylation can be used to append bioactive moieties. rsc.org Similar strategies can be applied to the phenoxazine (B87303) core to create derivatives with enhanced therapeutic potential.

Annulation of Additional Rings: Fusing other heterocyclic or aromatic rings to the benzophenoxazine skeleton can create extended π-conjugated systems. nih.gov This approach is particularly relevant for developing novel dyes and electronic materials with specific optical and charge-transport properties. For example, the synthesis of quinoline-fused benzothiazines has been explored for antiproliferative activity. nih.gov

Synthetic methodologies will also be a focus of development. Researchers have reported various routes to the benzophenoxazine core, such as the condensation of 2,3-dihydroxynaphthalene (B165439) with 2-aminophenol (B121084). nih.gov Future work will likely involve developing more efficient, one-pot, and environmentally benign synthetic protocols, potentially utilizing transition-metal catalysis or photochemical methods to access a broader diversity of derivatives. acs.orgresearchgate.net

In-depth Elucidation of Molecular Mechanisms of Action

While various benzo[a]phenoxazine and phenoxazine derivatives have demonstrated potent biological activities, particularly as anticancer agents, the precise molecular mechanisms often remain to be fully elucidated. nih.govnih.gov Future research must prioritize in-depth mechanistic studies to understand how these compounds exert their therapeutic effects, which is crucial for rational drug design and identifying potential resistance mechanisms.

Several potential mechanisms of action have been proposed for related phenoxazine compounds, which serve as a foundation for investigating this compound derivatives:

Lysosomal Targeting: Recent studies on benzo[a]phenoxazine derivatives have shown that they can accumulate in lysosomes, the cell's recycling center. nih.govresearchgate.netsemanticscholar.org This accumulation can lead to lysosomal membrane permeabilization (LMP), releasing lysosomal enzymes into the cytoplasm and triggering apoptosis or other forms of cell death. nih.govresearchgate.netmdpi.com This targeted disruption of a critical organelle in cancer cells is a promising therapeutic strategy. researchgate.netsemanticscholar.org

DNA Intercalation: The planar aromatic structure of the benzophenoxazine core is characteristic of molecules that can intercalate between the base pairs of DNA. nih.gov This mode of action, typical for drugs like doxorubicin, can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. nih.gov

Modulation of Apoptotic Pathways: Some phenoxazine derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins. For example, the derivative Phx-3 was found to cause apoptosis in pancreatic cancer cells, which was associated with the down-regulation of the anti-apoptotic protein Bcl-2. nih.gov

Future investigations will likely employ a combination of advanced molecular biology techniques, proteomics, and cellular imaging to pinpoint the direct molecular targets of this compound derivatives and map the signaling pathways they modulate.

Derivative Family Proposed Mechanism of Action Primary Cellular Effect References
Benzo[a]phenoxazines (e.g., C9, A36, A42)Lysosomal accumulation and Lysosomal Membrane Permeabilization (LMP)Induction of apoptosis, increased ROS accumulation nih.govresearchgate.netmdpi.com
Quino[3,4-b] acs.orgresearchgate.netbenzothiazinesDNA IntercalationInhibition of DNA replication and transcription nih.gov
2-aminophenoxazine-3-one (Phx-3)Down-regulation of Bcl-2 expressionInduction of apoptosis and necrosis nih.gov

Exploration of Synergistic Therapeutic Combinations

Combining therapeutic agents is a cornerstone of modern medicine, particularly in oncology, as it can enhance efficacy, overcome drug resistance, and reduce toxicity by allowing for lower doses of individual drugs. nih.govmdpi.com The unique mechanisms of action of this compound derivatives make them attractive candidates for synergistic combination therapies.

Future research should explore the combination of these compounds with conventional chemotherapeutic agents and targeted therapies. For example, a phenoxazine derivative that induces cell death via LMP could be combined with a drug that inhibits DNA repair, creating a dual-pronged attack on cancer cells. Studies have already shown that certain phenoxazine derivatives (Phx-1 and Phx-3) can synergistically augment the cell-killing effects of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in pancreatic cancer cell lines. nih.gov This suggests that benzophenoxazines could act as sensitizers, lowering the threshold for apoptosis induction by other agents.

The exploration of synergistic combinations can be guided by high-throughput screening of drug libraries against various cancer cell lines. Identifying synergistic pairs can lead to novel treatment regimens with improved therapeutic windows and better patient outcomes. nih.gov

Advanced Computational Modeling for Rational Design

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery and materials science. researchgate.net Applying these techniques to the this compound scaffold can accelerate the design of new derivatives with optimized properties, reducing the time and cost associated with traditional trial-and-error synthesis and screening.

Future research will increasingly rely on advanced computational methods for:

Predicting Bioactivity: Quantitative Structure-Activity Relationship (QSAR) studies can be used to build models that correlate the structural features of benzophenoxazine derivatives with their biological activity. These models can then predict the potency of virtual compounds before they are synthesized.

Mechanism Elucidation: Molecular docking and molecular dynamics simulations can be used to predict how these compounds bind to specific biological targets, such as proteins or DNA. This can provide atomic-level insights into their mechanism of action and guide the design of more potent and selective inhibitors.

Property Prediction: Density Functional Theory (DFT) calculations are powerful for predicting the electronic structure and photophysical properties of molecules. researchgate.netresearchgate.net These calculations can identify reactive sites, map molecular electrostatic potentials, and predict absorption and emission spectra, which is crucial for designing new dyes, sensors, and optoelectronic materials. researchgate.netmdpi.com

Computational Method Application in this compound Research Predicted Outcome References
Density Functional Theory (DFT)Analysis of electronic structure, molecular orbitals, and electrostatic potential.Identification of reactive sites; prediction of photophysical properties (absorption/emission spectra). researchgate.netresearchgate.net
Molecular DockingSimulation of binding between a derivative and a biological target (e.g., enzyme, DNA).Prediction of binding affinity and mode of interaction; target identification. mdpi.com
Quantitative Structure-Activity Relationship (QSAR)Statistical modeling of the relationship between chemical structure and biological activity.Prediction of the therapeutic potency of novel, unsynthesized derivatives.N/A

Expansion into Emerging Optoelectronic and Sensing Technologies

The rigid, planar, and electron-rich structure of this compound and its derivatives makes them highly attractive for applications in materials science, particularly in optoelectronics and chemical sensing. nih.gov Phenoxazines are known to possess interesting photophysical and redox properties, forming stable cation radicals due to their low oxidation potentials. researchgate.net

Future research is expected to expand the application of these compounds into several high-tech areas:

Organic Light-Emitting Diodes (OLEDs): Phenoxazine derivatives have been successfully used as building blocks for emitters in OLEDs, including those that exhibit thermally activated delayed fluorescence (TADF). nih.govuhasselt.be By systematically modifying the benzophenoxazine core, it may be possible to develop new, highly efficient emitters across the visible spectrum for next-generation displays and lighting.

Dye-Sensitized Solar Cells (DSSCs): The strong light absorption and favorable electronic properties of phenoxazines make them suitable as sensitizers in DSSCs. researchgate.netresearchgate.net Further research can optimize the molecular structure to improve light-harvesting efficiency and charge transfer kinetics, leading to more efficient solar energy conversion.

Fluorescent Probes and Sensors: The fluorescence of phenoxazine derivatives is often sensitive to the local environment (solvatochromism). researchgate.netmdpi.com This property can be harnessed to develop fluorescent probes for detecting specific ions, molecules, or changes in microenvironments, such as pH or viscosity, within biological systems. nih.govresearchgate.net Their use as histological stains and for imaging cellular components like lipids and lysosomes is already established. nih.gov

Photophysical Property Relevance to Technology Example Application References
Strong Molar Extinction CoefficientsEfficient light absorptionDye-Sensitized Solar Cells (DSSCs), Fluorescent Probes researchgate.netmdpi.com
High Fluorescence Quantum YieldsBright emission for detection and imagingOrganic Light-Emitting Diodes (OLEDs), Bioimaging researchgate.netmdpi.com
Solvatochromism (Environment-sensitive emission)Sensing changes in the local environmentChemosensors for polarity, viscosity, or specific analytes researchgate.net
Redox Activity (Stable radical formation)Charge transport capabilitiesOrganic field-effect transistors (OFETs), Conductive materials researchgate.net

Q & A

Q. What are the established synthetic routes for 12H-Benzo[b]phenoxazine, and what experimental conditions optimize yield?

The primary synthesis involves refluxing 2,3-dihydroxynaphthalene with 2-aminophenol in ethanol for 5 hours, followed by dilution and crystallization to obtain this compound . Alternative metal-free approaches include O-arylation and cyclization of diaryl ethers, achieving up to 72% yield over three steps under controlled solvent evaporation and inert gas conditions . Key optimization parameters include reaction time, solvent purity, and temperature gradients during crystallization.

Q. How can researchers validate the structural integrity of this compound derivatives post-synthesis?

Use a combination of mass spectrometry (MS), nuclear magnetic resonance (NMR), and elemental analysis. MS typically shows intense molecular ion peaks ([M+H]⁺) due to the stability of the phenoxazine core, while fragmentation patterns in the side chain confirm structural integrity . Single-crystal X-ray diffraction (SCXRD) and density functional theory (DFT) modeling further validate molecular packing and crystallinity .

Q. What spectroscopic techniques are critical for characterizing photophysical properties of this compound derivatives?

UV-Vis absorption and fluorescence spectroscopy are essential for evaluating π-π* transitions and emission profiles. Time-dependent DFT (TD-DFT) computational modeling predicts visible-light absorption and excited-state reduction potentials, particularly for derivatives used in photoredox catalysis or OLEDs . For pH-sensitive derivatives, near-infrared (NIR) emission spectra under varying pH conditions reveal substituent-dependent optical responses .

Advanced Research Questions

Q. How do structural modifications at the N10 position influence the biological activity of this compound derivatives?

Introducing electron-withdrawing groups (e.g., nitro, cyano) at the N10 position enhances DNA intercalation and G-quadruplex binding, improving antitumor activity in vitro . Conversely, alkyl side chains increase lipophilicity, enhancing blood-brain barrier penetration for neuroactive applications. Structure-activity relationship (SAR) studies should prioritize in silico docking simulations followed by in vitro cytotoxicity assays against cancer cell lines (e.g., HeLa, MCF-7) .

Q. What methodological challenges arise when incorporating this compound into oligonucleotide probes, and how can they be mitigated?

Phenoxazine artificial nucleobases improve duplex stability but may reduce triplex-forming affinity due to steric hindrance . To address this:

  • Use PAGE and HPLC to monitor hybridization efficiency.
  • Avoid oxidizing agents (e.g., N-bromosuccinimide) during probe synthesis, as they degrade the phenoxazine core .
  • Optimize MALDI-TOF conditions with matrix additives (e.g., α-cyano-4-hydroxycinnamic acid) to prevent mass shifts during ionization .

Q. How does the molecular packing of this compound affect its performance in optoelectronic devices?

Crystal structure prediction (CSP) combined with SCXRD reveals that planar molecular arrangements enhance charge transport in OLEDs and dye-sensitized solar cells (DSSCs). For example, phenoxazine-based emitters paired with electron-deficient acceptors (e.g., 2,3-dicyanopyrazinophenanthrene) achieve higher external quantum efficiency (EQE) due to reduced exciton quenching . Solvent annealing in tetrahydrofuran (THF) under slow evaporation (48+ hours) optimizes single-crystal growth for device fabrication .

Q. What experimental designs are recommended for analyzing phenoxazine derivatives as photoredox catalysts in polymer synthesis?

  • Use cyclic voltammetry (CV) to measure excited-state reduction potentials (E1/2), targeting values rivaling transition-metal catalysts (e.g., Ir³⁺/⁴⁺) .
  • Pair with time-resolved photoluminescence (TRPL) to assess triplet-state lifetimes.
  • Test catalytic efficiency in atom transfer radical polymerization (ATRP) under blue LED irradiation (450–500 nm), monitoring monomer conversion via ¹H NMR .

Methodological Considerations

Q. How can researchers reconcile contradictory data on the stability of this compound under oxidative conditions?

Contradictions arise from varying substituent effects. For example:

  • Unsubstituted phenoxazine dimerizes under acidic conditions, forming azacarbon-linked dimers .
  • N-Aryl derivatives exhibit oxidative stability in photoredox catalysis but degrade in MALDI workflows . Mitigation strategies include:
  • Pre-screening derivatives via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
  • Using inert atmospheres (N₂/Ar) during synthesis and storage .

Q. What computational tools are most effective for predicting the optoelectronic properties of this compound derivatives?

  • Gaussian 09 with TD-DFT (B3LYP/6-31G* basis set) for absorption/emission spectra .
  • Materials Studio for CSP and Hirshfeld surface analysis to predict crystal packing .
  • VASP for bandgap engineering in DSSC sensitizers .

Comparative Analysis

Q. How do phenoxazine-based sensitizers compare to phenothiazine analogs in DSSC performance?

Phenoxazine derivatives exhibit broader absorption spectra (400–600 nm) and higher molar extinction coefficients (ε > 20,000 M⁻¹cm⁻¹) than phenothiazines due to enhanced π-conjugation. However, phenothiazines achieve better charge injection efficiencies (ηinj ≈ 80%) in TiO₂-based DSSCs. Hybrid designs (e.g., phenoxazine-phenothiazine dyads) balance these properties, achieving power conversion efficiencies (PCE) >9% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.